molecular formula C13H17NO4 B7820176 1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid

1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid

Cat. No.: B7820176
M. Wt: 251.28 g/mol
InChI Key: QOBFUUZZZAUOBC-UHFFFAOYSA-N
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Description

1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a piperidine ring, and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the furan ring. One common approach is the Knoevenagel condensation reaction, which involves the reaction of furan-2-carbaldehyde with malonic acid derivatives under basic conditions to form the corresponding furan-2-ylpropanoic acid. This intermediate is then reacted with piperidine-4-carboxylic acid under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the furan ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.

  • Reduction: Reduction of the carboxylic acid group can yield piperidine-4-carboxylic acid derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has shown potential as a bioactive molecule with various biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: The compound has been investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: It can be utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring and carboxylic acid group play crucial roles in binding to receptors and enzymes, leading to biological responses. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

1-[3-(Furan-2-yl)propanoyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

  • Furan-2-ylmethanethiol: Contains a furan ring but lacks the piperidine and carboxylic acid functionalities.

  • Piperidine-4-carboxylic acid: Lacks the furan ring but contains the piperidine and carboxylic acid functionalities.

  • Indole derivatives: Contains an indole ring, which is structurally different from the furan ring but may exhibit similar biological activities.

The uniqueness of this compound lies in its combination of the furan ring, piperidine ring, and carboxylic acid group, which contribute to its diverse applications and biological activities.

Properties

IUPAC Name

1-[3-(furan-2-yl)propanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(4-3-11-2-1-9-18-11)14-7-5-10(6-8-14)13(16)17/h1-2,9-10H,3-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBFUUZZZAUOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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